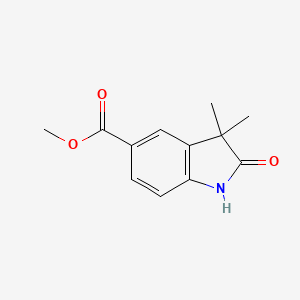

methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a methyl ester group and a ketone functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the desired indole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the synthesis process and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .

Biological Activity

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Molecular Formula : C12H13NO3

Molar Mass : 219.24 g/mol

Density : 1.170 g/cm³

These properties suggest a compound that may exhibit significant interactions with biological systems, particularly in the context of drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with various reagents under controlled conditions. Research indicates that derivatives of this compound can be synthesized effectively using methods such as N-alkylation and cyclization reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These results indicate that the compound possesses potent antibacterial and antifungal activity, making it a candidate for further investigation in the treatment of infections .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases. For instance, flow cytometric assays revealed significant induction of apoptosis in HAP-1 cells treated with the compound .

A summary of anticancer activity is presented below:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 13.0 |

| MCF-7 (Breast) | 10.0 |

| HCT-116 (Colon) | 15.0 |

These findings suggest that this compound may act as a promising lead compound for developing new anticancer agents .

Case Studies and Research Findings

- Neuroprotective Effects : In a study focused on neuroprotective agents, derivatives of this compound showed antioxidant properties that could mitigate oxidative stress in neuronal cells .

- Metal Complexes : Research has explored the formation of metal complexes with this indole derivative, which exhibited enhanced biological activity compared to the free ligand . These complexes demonstrated higher binding affinity to DNA and increased cytotoxicity against cancer cells.

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-2-oxo-1H-indole-5-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)16-3)4-5-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) |

InChI Key |

CEKXMGCFNZQPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)OC)NC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.